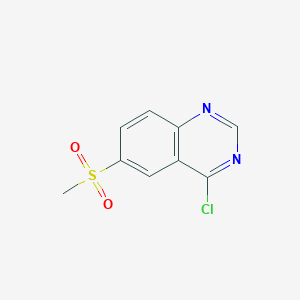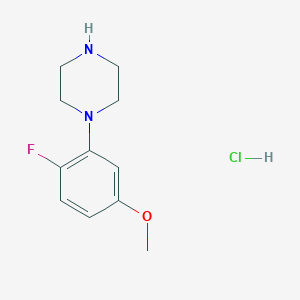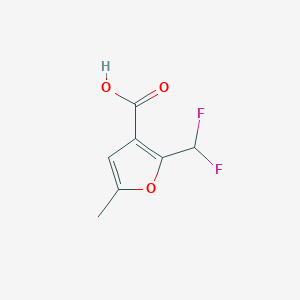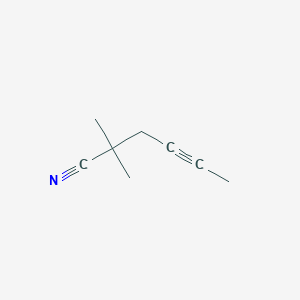
2,2-Dimethylhex-4-ynenitrile
Descripción general
Descripción
2,2-Dimethylhex-4-ynenitrile is a chemical compound with the molecular formula C8H11N . It is commonly used in the field of organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 121.18 g/mol .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 201.6±23.0 °C, and its density is predicted to be 0.882±0.06 g/cm3 .Mecanismo De Acción
Nitriles
are organic compounds that contain a cyano functional group (-C≡N). They are polar molecules, with the nitrogen end of the C-N triple bond carrying a partial negative charge and the carbon end a partial positive charge . This polarity can influence how nitriles interact with other molecules and their environment.
Mode of Action
Nitriles can react with a variety of nucleophiles, leading to the formation of different products. For example, they can undergo nucleophilic addition reactions, where a nucleophile attacks the electropositive carbon atom .
Biochemical Pathways
Nitriles don’t usually participate in biochemical pathways in the same way that many drugs or endogenous biological molecules do. .
Result of Action
The effects of a nitrile’s action depend on the specific reactions it undergoes and the resulting products. For example, if a nitrile is hydrolyzed to form a carboxylic acid, the properties of that acid will determine the resulting effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity of nitriles and the course of their reactions .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethylhex-4-ynenitrile plays a significant role in biochemical reactions due to its reactive nitrile group. It interacts with various enzymes and proteins, particularly those involved in nitrile metabolism. One of the key enzymes that interact with this compound is nitrilase, which catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the detoxification and metabolism of nitrile compounds in biological systems.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in stress response and detoxification pathways. Additionally, it can alter cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of this compound to nitrilase results in the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. This reaction is essential for the detoxification of nitrile compounds in cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound transitions from being non-toxic to toxic, highlighting the importance of dosage in determining its safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nitrile metabolism. It interacts with enzymes such as nitrilase and nitrile hydratase, which catalyze the conversion of nitriles to carboxylic acids and amides, respectively. These metabolic pathways are crucial for the detoxification and utilization of nitrile compounds in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters . Understanding the transport and distribution mechanisms of this compound is essential for predicting its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as different cellular environments provide distinct biochemical contexts for its interactions with biomolecules .
Propiedades
IUPAC Name |
2,2-dimethylhex-4-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-4-5-6-8(2,3)7-9/h6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWHZFTBXRDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
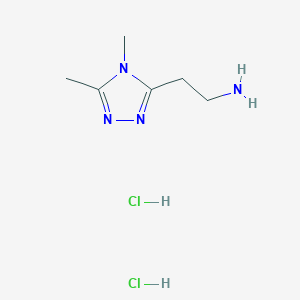
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
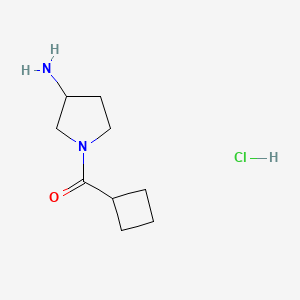

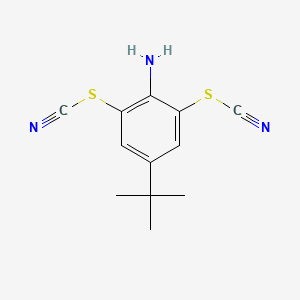
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
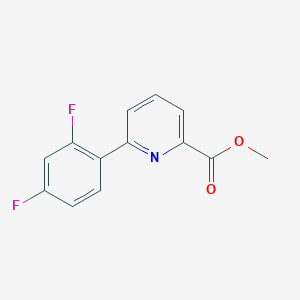
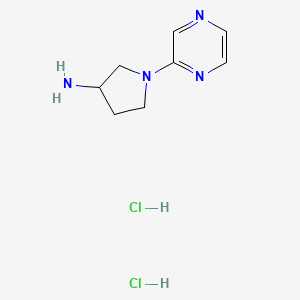
![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)
